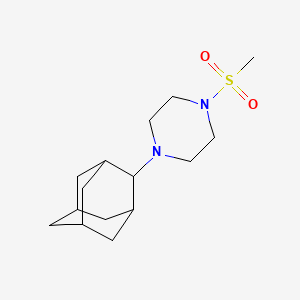
1-(2-adamantyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-adamantyl)-4-(methylsulfonyl)piperazine, also known as A-357, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It was first synthesized in 2001 by a team of researchers at the University of Mississippi and has since been the subject of numerous studies. In
Wissenschaftliche Forschungsanwendungen
1-(2-adamantyl)-4-(methylsulfonyl)piperazine has been studied for its potential applications in a variety of fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have activity as a dopamine transporter inhibitor, which could make it useful in the treatment of Parkinson's disease and other neurological disorders. Additionally, 1-(2-adamantyl)-4-(methylsulfonyl)piperazine has been studied for its potential as an antidepressant and anxiolytic agent.
Wirkmechanismus
The mechanism of action of 1-(2-adamantyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to act as a dopamine transporter inhibitor. This means that it can prevent the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine can lead to a variety of effects, including increased motivation, improved mood, and reduced anxiety.
Biochemical and Physiological Effects
1-(2-adamantyl)-4-(methylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain and to have antidepressant and anxiolytic effects. Additionally, 1-(2-adamantyl)-4-(methylsulfonyl)piperazine has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-adamantyl)-4-(methylsulfonyl)piperazine for lab experiments is that it has a relatively simple synthesis method and can be produced in reasonable yields. Additionally, it has been shown to have a variety of potential applications in medicinal chemistry and neuroscience. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-adamantyl)-4-(methylsulfonyl)piperazine. One area of interest is its potential as a treatment for Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential off-target effects. Finally, 1-(2-adamantyl)-4-(methylsulfonyl)piperazine could be used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
Synthesemethoden
The synthesis of 1-(2-adamantyl)-4-(methylsulfonyl)piperazine involves a multi-step process that starts with the reaction of adamantane with methanesulfonyl chloride to form 1-(2-adamantyl)methanesulfonamide. This intermediate is then reacted with piperazine to produce 1-(2-adamantyl)-4-(methylsulfonyl)piperazine. The yield of this process is typically around 70%.
Eigenschaften
IUPAC Name |
1-(2-adamantyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-20(18,19)17-4-2-16(3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHBFBNOTDGAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-benzyl-4-piperidinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5790679.png)
![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)
![1-(cyclopropylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5790690.png)


![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)
![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)
![4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5790728.png)
![4-[(2-fluorophenoxy)methyl]-1-phenyl-1H-pyrazole](/img/structure/B5790739.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5790742.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)
